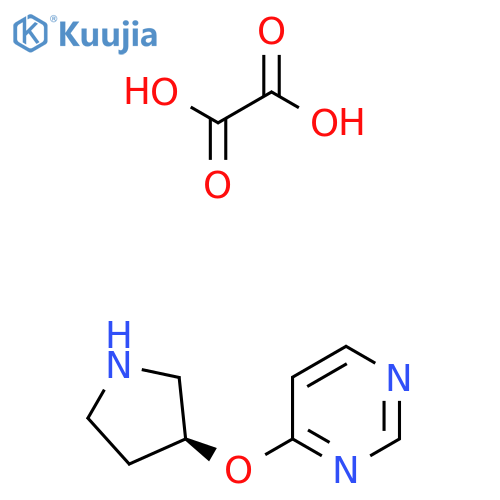

Cas no 1956437-66-3 ((S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate)

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate 化学的及び物理的性質

名前と識別子

-

- (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate

-

- インチ: 1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)/t7-;/m0./s1

- InChIKey: MMHIEIYRIHLUBE-FJXQXJEOSA-N

- SMILES: O(C1C=CN=CN=1)[C@@H]1CNCC1.OC(C(=O)O)=O

計算された属性

- 水素結合ドナー数: 3

- 氢键受体数量: 8

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 214

- トポロジー分子極性表面積: 122

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10597-5g |

(S)-4-(pyrrolidin-3-yloxy)pyrimidine oxalate |

1956437-66-3 | 95% | 5g |

$1453 | 2023-09-07 | |

| Chemenu | CM513963-1g |

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate |

1956437-66-3 | 97% | 1g |

$627 | 2023-01-10 |

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate 関連文献

-

José González-Rivera,Angelica Mero,Elena Husanu,Andrea Mezzetta,Carlo Ferrari,Felicia D'Andrea,Emilia Bramanti,Christian S. Pomelli,Lorenzo Guazzelli Green Chem. 2021 23 10101

-

2. Catalytic reactions of oxalic acid degradation with Pt/SiO2 as a catalyst in nitric acid solutionsShuai Hao,Bin Li,Zhanyuan Liu,Wenlong Huang,Dongmei Jiang,Liangshu Xia RSC Adv. 2023 13 22758

-

Eric Schuler,Lars Grooten,Mohanreddy Kasireddy,Santosh More,N. Raveendran Shiju,Setrak K. Tanielyan,Robert L. Augustine,Gert-Jan M. Gruter Green Chem. 2023 25 2409

-

Peijing Yu,Parisa A. Ariya,Fenglian Fu,Bing Tang Environ. Sci.: Nano 2022 9 2161

-

Chun Xiao,Su Li,Fuhao Yi,Bo Zhang,Dan Chen,Yang Zhang,Hongxin Chen,Yueli Huang RSC Adv. 2020 10 18704

-

Shunjie Liu,Yusheng Qin,Lijun Qiao,Yuyang Miao,Xianhong Wang,Fosong Wang Polym. Chem. 2016 7 146

-

Peijing Yu,Parisa A. Ariya,Fenglian Fu,Bing Tang Environ. Sci.: Nano 2022 9 2161

-

Shuo Zhang,?ke C. Rasmuson CrystEngComm 2012 14 4644

-

Jiao Chen,Shuai Jiang,Yi-Rong Liu,Teng Huang,Chun-Yu Wang,Shou-Kui Miao,Zhong-Quan Wang,Yang Zhang,Wei Huang RSC Adv. 2017 7 6374

-

Francisco Colmenero Phys. Chem. Chem. Phys. 2019 21 2673

(S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalateに関する追加情報

Comprehensive Overview of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine Oxalate (CAS No. 1956437-66-3)

The compound (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate (CAS No. 1956437-66-3) is a specialized chiral molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrrolidine ring linked to a pyrimidine moiety via an ether bond, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, given its ability to modulate neurotransmitter activity. The oxalate salt form enhances its solubility, making it more suitable for formulation studies.

In recent years, the demand for chiral building blocks like (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate has surged due to their role in asymmetric synthesis. This compound is often searched alongside terms such as "pyrrolidine derivatives in drug discovery" and "pyrimidine-based CNS therapeutics", reflecting its relevance in modern medicinal chemistry. Its enantiomeric purity is critical for ensuring the efficacy and safety of final drug products, a topic frequently discussed in FDA regulatory guidelines.

From a synthetic perspective, 1956437-66-3 is synthesized through a multi-step process involving stereoselective oxidation and salt formation. The (S)-configuration at the pyrrolidine ring is achieved using advanced catalytic asymmetric methods, which are a hot topic in green chemistry circles. Researchers are also exploring its use in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology for targeted protein degradation.

The compound's physicochemical properties, such as its melting point, logP, and hydrogen bond acceptor/donor counts, are frequently analyzed in QSAR studies. These metrics are essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, a key focus area in preclinical drug development. Notably, its pyrimidine scaffold is shared with several FDA-approved drugs, underscoring its versatility.

In the context of AI-driven drug discovery, (S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate has been featured in machine learning datasets for virtual screening. This aligns with the growing trend of integrating computational chemistry with experimental workflows. Questions like "How to improve the yield of (S)-4-(Pyrrolidin-3-yloxy)pyrimidine synthesis?" or "What are the alternatives to oxalate salt for this compound?" are commonly encountered in forums, indicating practical challenges in its application.

Looking ahead, the compound's potential in neurodegenerative disease research (e.g., Alzheimer's and Parkinson's) is being actively investigated. Its ability to cross the blood-brain barrier (BBB) makes it a promising candidate for small-molecule therapeutics. As the industry shifts toward personalized medicine, the demand for high-purity chiral intermediates like this will only increase.

1956437-66-3 ((S)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate) Related Products

- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)

- 1086026-31-4(Dehydro Ivabradine)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)

- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)

- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)

- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)